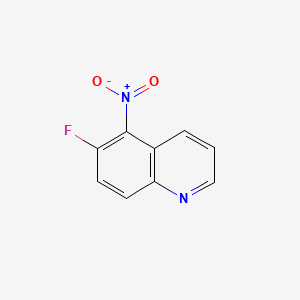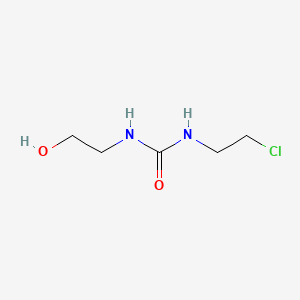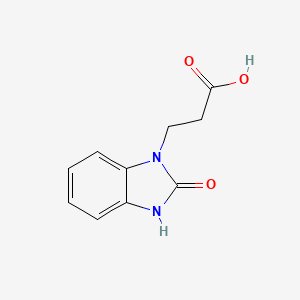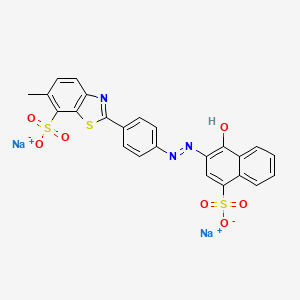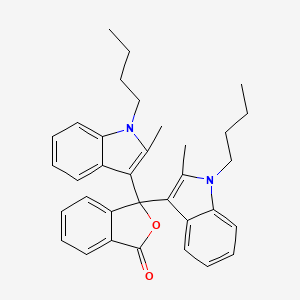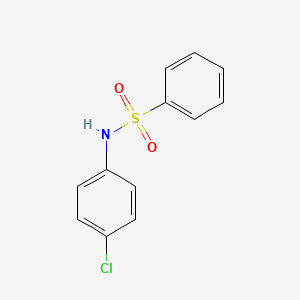
N-(4-Chlorophenyl)benzenesulfonamide
Descripción general
Descripción
N-(4-Chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)benzenesulfonamide can be synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. The process involves cyclic voltammetry and differential pulse voltammetry, leading to the formation of the desired sulfonamide derivative . Another method involves the acylation of 4-chloroaniline under solvent-free conditions, which provides a highly selective and efficient route for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, often employing green solvents and minimizing waste production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzymatic reactions. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that shares structural similarities with N-(4-Chlorophenyl)benzenesulfonamide.
Sulfadiazine: Another sulfonamide antibiotic with comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRCRHLXUCJAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197167 | |
| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4750-28-1 | |
| Record name | N-(4-Chlorophenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4750-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N-(4-Chlorophenyl)benzenesulfonamide and how does it influence its crystal formation?
A1: this compound (C12H10ClNO2S) features a twisted conformation around the sulfur atom. [, ] This twist, characterized by a C—SO2—NH—C torsion angle of 67.8° and a dihedral angle of 65.0° between the benzene rings, plays a crucial role in its crystal structure. [, ] The molecules arrange themselves into chains through N—H⋯O hydrogen bonds, forming infinite helicoids along a specific axis. [] This particular arrangement provides insights into potential intermolecular interactions and packing behavior.
Q2: Can you describe a method for synthesizing this compound electrochemically?
A2: One approach involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture using a glassy carbon electrode. [] This process generates a (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate. Introducing benzenesulfinic acid to this reactive intermediate leads to the formation of this compound alongside diaryl sulfone derivatives. [] This electrochemical method offers a potentially controlled and efficient route for synthesis.
Q3: Are there any computational studies on this compound and its derivatives?
A3: Yes, computational chemistry tools like Gaussian 09W have been employed to predict the products of reactions involving this compound derivatives. [] By calculating natural charges, LUMO orbital energies, and thermodynamic stability of potential intermediates and products, researchers gain insights into reaction pathways and potential product formation. [] This approach highlights the value of computational chemistry in understanding and predicting chemical behavior.
Q4: What happens to this compound when exposed to light and oxygen?
A4: Research shows that this compound, along with 4-chloroaniline, undergoes photooxidation when exposed to light and oxygen. [] This process leads to the formation of both nitroso- and nitro- products. [] While the specific mechanisms and product ratios might require further investigation, this finding points to the compound's reactivity and potential transformation pathways in environmental conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




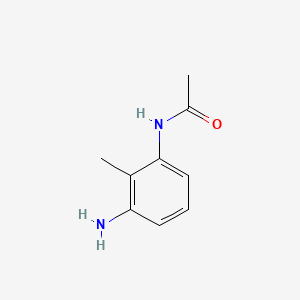


![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
